molecular formula C11H14S B13257253 2-(Cyclohex-2-en-1-yl)-5-methylthiophene

2-(Cyclohex-2-en-1-yl)-5-methylthiophene

Cat. No.: B13257253
M. Wt: 178.30 g/mol
InChI Key: CJXMSQHQXJQQEO-UHFFFAOYSA-N
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Description

2-(Cyclohex-2-en-1-yl)-5-methylthiophene is a bicyclic organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a cyclohexene moiety at the 2-position. This structure combines the aromaticity of thiophene with the conformational flexibility of the cyclohexene ring, making it a candidate for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

2-cyclohex-2-en-1-yl-5-methylthiophene

InChI

InChI=1S/C11H14S/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h3,5,7-8,10H,2,4,6H2,1H3

InChI Key

CJXMSQHQXJQQEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CCCC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-2-en-1-yl)-5-methylthiophene can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-yl bromide with 5-methylthiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclohex-2-en-1-yl)-5-methylthiophene may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to promote the coupling reactions between cyclohex-2-en-1-yl halides and thiophene derivatives. These methods are optimized to ensure high purity and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-2-en-1-yl)-5-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce the double bonds in the cyclohexene ring.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.

Scientific Research Applications

2-(Cyclohex-2-en-1-yl)-5-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of materials with specific electronic and optical properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-2-en-1-yl)-5-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

Key Analogs:

Thiophene Curcuminoids (e.g., 10b, 10c, 11) Structure: Thiophene rings replace phenyl groups in curcumin derivatives; methyl groups at 3 or 5 positions. Key Finding: Methyl substitution enhances cytotoxicity in THP-1 cells compared to non-methylated analogs. For example, 10b (3-methyl) and 10c (5-methyl) exhibit significant cytotoxicity at 10 µM, surpassing curcumin’s effects . Comparison: The 5-methylthiophene moiety in the target compound may similarly influence electronic density and bioactivity, though its cyclohexene group adds steric bulk that could alter interaction with biological targets.

Ethyl 2-Cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate Structure: Thiophene linked to a trimethoxyphenyl unit via a ketone bridge. Key Finding: The thiophene ring is nearly perpendicular (88.66° dihedral angle) to the trimethoxyphenyl group, influencing crystallinity and intermolecular interactions (e.g., π–π stacking at 3.879 Å) .

Poly[2-(cyclohex-2-en-1-yl)aniline]

  • Structure : Cyclohexene fused to an aniline polymer backbone.
  • Key Finding : Exhibits tunable conductivity and antibacterial properties, attributed to the electron-donating cyclohexene group enhancing polymer stability .
  • Comparison : The target compound’s thiophene ring may offer superior π-conjugation for electronic applications compared to aniline-based polymers.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Key Substituents Notable Properties Reference
2-(Cyclohex-2-en-1-yl)-5-methylthiophene C₁₁H₁₄S Cyclohexene, 5-methylthiophene Predicted high lipophilicity (logP ~3.5) due to cyclohexene; moderate solubility in organic solvents. Inferred
Thiophene Curcuminoid 10c C₂₁H₂₀O₆S₂ 5-Methylthiophene Cytotoxicity at 10 µM (THP-1 cells); IC₅₀ comparable to curcumin.
Ethyl 2-cyano-5-oxo... () C₂₁H₂₃NO₆S Thiophene, trimethoxyphenyl Crystalline with π–π stacking (3.879 Å); dihedral angle 88.66° between rings.
(E)-2-Methyl-5-(thiophen-2-ylmethylidene)cyclopentan-1-one C₁₁H₁₂OS Thiophene, cyclopentanone Planar structure with conjugated enone system; UV-Vis λmax ~350 nm.

Biological Activity

2-(Cyclohex-2-en-1-yl)-5-methylthiophene is a compound of interest due to its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with 2-(Cyclohex-2-en-1-yl)-5-methylthiophene, supported by data tables and case studies.

The molecular formula of 2-(Cyclohex-2-en-1-yl)-5-methylthiophene is C11H14SC_{11}H_{14}S. It features a thiophene ring substituted with a cyclohexenyl group and a methyl group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa1.4
BxPC-30.50
RD16.2

In vitro studies indicate that 2-(Cyclohex-2-en-1-yl)-5-methylthiophene may exhibit cytotoxic effects against cancer cells, although specific IC50 values for this compound are yet to be established.

Anti-inflammatory Effects

Compounds containing thiophene moieties have been reported to exhibit anti-inflammatory activities. The ability to modulate inflammatory pathways makes them candidates for further investigation in inflammatory disease models.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiophene derivatives demonstrated that modifications to the thiophene ring could enhance anticancer activity. The derivatives were tested against multiple cell lines, revealing that structural variations significantly impacted their efficacy. Although 2-(Cyclohex-2-en-1-yl)-5-methylthiophene was not the primary focus, the findings suggest that similar compounds could be optimized for better therapeutic outcomes.

Case Study 2: Antimicrobial Screening

In another investigation, thiophene-based compounds were screened for antimicrobial activity using standard disk diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that 2-(Cyclohex-2-en-1-yl)-5-methylthiophene may warrant similar testing to assess its antimicrobial potential.

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